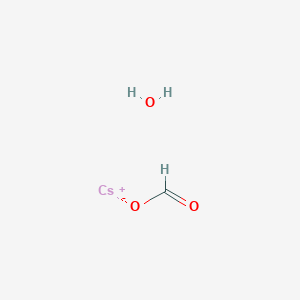

Cesium Formate Hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cesium Formate Hydrate is a chemical compound with the formula HCOOCs·H2O. It is the cesium salt of formic acid and is typically found in a hydrated form. This compound is known for its high solubility in water and its use in various industrial applications, particularly in the oil and gas industry as a drilling fluid.

Mecanismo De Acción

Target of Action

Cesium formate hydrate, also known as formic acid cesium salt , primarily targets the calcium silicate hydrate (C-S-H) gel, a cement-based matrix . This matrix is a preferred candidate for immobilizing nuclear waste due to its ability to restrict the movement of cesium ions .

Mode of Action

This compound interacts with its target through a process known as inner-sphere adsorption . The cesium ions from the compound are strongly adsorbed and restricted by coordinated oxygen atoms in bridging and pair silicate tetrahedron . Water molecules are fixed in the silicate channel by a network of hydrogen bonds . This immobilization mechanism restricts the movement of cesium ions, thereby aiding in the containment of nuclear waste .

Biochemical Pathways

The biochemical pathway of this compound involves the interaction of cesium ions with the calcium silicate hydrate (C-S-H) gel . This interaction leads to the immobilization of cesium ions within the nanometer channels of the C-S-H gel . This process is crucial in the management of nuclear waste, as it prevents the spread of radioactive cesium ions .

Pharmacokinetics

It’s important to note that the compound’s primary use is in industrial applications, particularly in the immobilization of nuclear waste , rather than in biological systems.

Result of Action

The primary result of the action of this compound is the immobilization of cesium ions within the C-S-H gel . This immobilization is crucial in the management of nuclear waste, as it prevents the spread of radioactive cesium ions . The compound’s action results in a molecular-level understanding of the immobilization mechanism of different ions in the C-S-H gel pores .

Análisis Bioquímico

Biochemical Properties

Cesium Formate Hydrate is used in biochemical reactions, particularly in proteomics research .

Cellular Effects

It is known that cesium ions can have significant effects on cellular function . For instance, cesium carbonate-promoted reactions have been observed in biochemical studies .

Molecular Mechanism

The molecular mechanism of this compound involves the interaction of cesium ions with other molecules. For example, cesium ions have been found to be immobilized in the nanometer channel of calcium silicate hydrate, restricted by coordinated oxygen atoms in bridging and pair silicate tetrahedron .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to exhibit stability over time

Transport and Distribution

This compound is likely transported and distributed within cells and tissues in a manner similar to other cesium compounds

Subcellular Localization

It is likely that it is localized in a manner similar to other cesium compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cesium Formate Hydrate can be synthesized through several methods. One common method involves the reaction of cesium hydroxide with formic acid:

CsOH+HCOOH→HCOOCs+H2O

Another method involves the reaction of cesium carbonate with formic acid:

Cs2CO3+2HCOOH→2HCOOCs+H2O+CO2

Industrial Production Methods

In industrial settings, cesium formate is often produced by reacting cesium hydroxide or cesium carbonate with formic acid under controlled conditions to ensure high purity and yield. The reaction is typically carried out in aqueous solution, and the resulting cesium formate is then crystallized and dried to obtain the hydrated form.

Análisis De Reacciones Químicas

Types of Reactions

Cesium Formate Hydrate undergoes several types of chemical reactions, including:

Oxidation: Cesium formate can be oxidized to produce cesium carbonate and carbon dioxide.

Reduction: It can act as a reducing agent in certain chemical reactions.

Substitution: Cesium formate can participate in substitution reactions where the formate ion is replaced by other anions.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.

Reduction: Often involves reducing agents like hydrogen gas or metals.

Substitution: Can involve various halides or other anions in aqueous or non-aqueous solutions.

Major Products

Oxidation: Cesium carbonate and carbon dioxide.

Reduction: Cesium metal and formic acid.

Substitution: Various cesium salts depending on the substituting anion.

Aplicaciones Científicas De Investigación

Cesium Formate Hydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Employed in biochemical studies for its unique properties.

Medicine: Investigated for potential therapeutic uses due to its ability to act as a reducing agent.

Industry: Widely used in the oil and gas industry as a high-density, environmentally friendly drilling fluid.

Comparación Con Compuestos Similares

Similar Compounds

- Sodium Formate

- Potassium Formate

- Lithium Formate

- Calcium Formate

Comparison

Cesium Formate Hydrate is unique among formates due to its high solubility and density. This makes it particularly valuable in applications requiring high-density solutions, such as drilling fluids in the oil and gas industry. Compared to sodium, potassium, and lithium formates, cesium formate provides superior performance in high-pressure, high-temperature environments.

Propiedades

IUPAC Name |

cesium;formate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.Cs.H2O/c2-1-3;;/h1H,(H,2,3);;1H2/q;+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIFZSGIDXLPLA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].O.[Cs+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3CsO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.938 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.